molecular formula C23H30N2O5 B4961470 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide

Número de catálogo B4961470
Peso molecular: 414.5 g/mol
Clave InChI: IJPQGRUSJZIPCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells. ABT-199 has shown promise as a targeted therapy for various types of cancer, particularly hematological malignancies.

Mecanismo De Acción

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. By targeting BCL-2, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide induces cell death in cancer cells with high levels of BCL-2 expression, while sparing normal cells.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, leading to tumor regression and improved survival in preclinical and clinical studies. 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has several advantages as a targeted therapy for cancer. It has shown high selectivity towards cancer cells with high levels of BCL-2 expression, while sparing normal cells. 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has also shown promising results in clinical trials, with high response rates and durable remissions in patients with relapsed or refractory CLL and AML. However, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide also has limitations, including the potential for acquired resistance and the need for biomarker testing to identify patients with high levels of BCL-2 expression.

Direcciones Futuras

There are several future directions for research on 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide. One area of research is the development of biomarkers to identify patients who are most likely to benefit from 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide therapy. Another area of research is the development of combination therapies that enhance the efficacy of 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide, such as immunotherapy or other targeted therapies. Additionally, further research is needed to understand the mechanisms of acquired resistance to 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide and to develop strategies to overcome it.

Métodos De Síntesis

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide is synthesized through a multistep process involving several chemical reactions. The starting materials include 3,4-dimethoxybenzaldehyde, 3,4-dimethoxyaniline, and piperidine. The final step involves the coupling of the piperidine derivative with the 3,4-dimethoxybenzyl derivative to form 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide.

Aplicaciones Científicas De Investigación

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has shown selective toxicity towards cancer cells with high levels of BCL-2 expression, while sparing normal cells. Clinical trials have shown promising results, with high response rates and durable remissions in patients with relapsed or refractory CLL and AML.

Propiedades

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-27-19-10-8-16(13-21(19)29-3)15-25-12-6-5-7-18(25)23(26)24-17-9-11-20(28-2)22(14-17)30-4/h8-11,13-14,18H,5-7,12,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPQGRUSJZIPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)piperidine-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.